molecular formula C8H18N4O2 B1330724 Octanedihydrazide CAS No. 20247-84-1

Octanedihydrazide

Cat. No.: B1330724
CAS No.: 20247-84-1
M. Wt: 202.25 g/mol
InChI Key: HATIEXJZXOLRAO-UHFFFAOYSA-N
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Description

Octanedihydrazide (ODH) is an organic compound with the chemical formula C8H18N4O2. It is a white solid with a molecular weight of 214.25 g/mol. ODH is used in a variety of applications, including synthesis, scientific research, and laboratory experiments. It is a versatile compound that can be used in a wide range of applications.

Scientific Research Applications

  • Biodegradation of Hydrocarbons : A study by Govarthanan et al. (2017) explored the potential of the filamentous fungus Penicillium sp. CHY-2 for biodegrading various aliphatic and aromatic hydrocarbons. This research highlights the potential for microbial degradation of hydrocarbons, which could be relevant in understanding the biodegradation or environmental impact of compounds like Octanedihydrazide.

  • Optical Coherence Tomography Angiography : Kashani et al. (2017) conducted a comprehensive review on Optical Coherence Tomography Angiography (OCTA) Kashani et al. (2017). While not directly related to this compound, this research demonstrates advanced imaging techniques that could be applied in the study of complex organic compounds or their effects in biological systems.

  • Health Risk Assessment for Chemical Compounds : Gentry et al. (2017) conducted a global health risk assessment for Octamethylcyclotetrasiloxane (D4) Gentry et al. (2017). This research could be relevant for understanding the methodologies used in assessing the health risks of chemical compounds, including this compound.

  • Tailoring Properties of Cross-linked Polyimide Aerogels : A study by Guo et al. (2012) explored the tailoring of properties in cross-linked polyimide aerogels Guo et al. (2012). This research could offer insights into the modification and application of polymers and similar organic compounds.

  • Engine Performance and Octane Studies : Qian et al. (2019) conducted studies on engine performance and octane in a dual fuel spark ignition engine Qian et al. (2019). This research might provide a context for understanding the combustion properties of various organic compounds, possibly including this compound.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system to exert its effects . Specific information on the mechanism of action of Octanedihydrazide is not available.

Future Directions

Future directions would involve further studies to elucidate the properties and potential applications of Octanedihydrazide .

Properties

IUPAC Name

octanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATIEXJZXOLRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NN)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344658
Record name Octanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20247-84-1
Record name Octanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that longer dihydrazide derivatives like Suberic dihydrazide show a greater ability to produce "wash-resistant" inhibition of opioid binding compared to shorter derivatives. What is the significance of this "wash-resistant" inhibition in the context of drug development?

A1: The term "wash-resistant" inhibition, as used in the study [], refers to the ability of a compound to remain bound to the opioid receptor even after repeated washing steps in laboratory settings. This prolonged binding suggests a potential for longer-lasting effects in vivo. In the context of drug development, this is significant because it could translate to:

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